

# (S)-Tetrahydrofuran-2-carboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-2-carboxylic acid

Cat. No.: B1297468

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CAS Number: 87392-07-2

This technical guide provides an in-depth overview of **(S)-Tetrahydrofuran-2-carboxylic acid**, a significant chiral building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.

## Core Properties

**(S)-Tetrahydrofuran-2-carboxylic acid**, also known as (S)-(-)-2-Tetrahydrofuroic acid, is a colorless to pale yellow liquid.<sup>[1]</sup> It is a chiral heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceuticals.<sup>[2][3]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **(S)-Tetrahydrofuran-2-carboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub>	[4][5]
Molecular Weight	116.12 g/mol	[4][5]
CAS Number	87392-07-2	[4][5]
Appearance	Colorless to light yellow/orange clear liquid	[1][6]
Density	1.209 g/mL at 25°C	[6][7]
Melting Point	21°C	[6][7]
Boiling Point	128-129°C at 13 mmHg; 244-251°C at 760 mmHg	[6][7][8]
Flash Point	139°C	[6][7]
Water Solubility	Soluble	[6][7]
Refractive Index (n <sub>20/D</sub> )	1.459 - 1.46	[6][8]
pKa	3.60 ± 0.20 (Predicted)	[6][7]

## Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of **(S)-Tetrahydrofuran-2-carboxylic acid**.

<sup>1</sup>H NMR (Proton NMR) Data (Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz)[9]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
11.1	s	1H	-COOH
4.53	t	1H	H-2
4.04	m	1H	H-5 (one of)
3.95	m	1H	H-5 (one of)
2.32	m	2H	H-3
1.97	m	2H	H-4

<sup>13</sup>C NMR data is also available for this compound.[\[9\]](#)

## Safety and Handling

**(S)-Tetrahydrofuran-2-carboxylic acid** is classified as a corrosive material that can cause severe skin burns and eye damage.[\[1\]](#)[\[6\]](#) It may also be corrosive to metals.[\[6\]](#) Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[\[4\]](#)[\[10\]](#) Work should be conducted in a well-ventilated area.[\[10\]](#)

Hazard Statements:

- H290: May be corrosive to metals.[\[6\]](#)
- H314: Causes severe skin burns and eye damage.[\[6\]](#)

Precautionary Statements:

- P234: Keep only in original container.[\[6\]](#)
- P260: Do not breathe dusts or mists.[\[10\]](#)
- P280: Wear protective gloves/protective clothing/face protection.[\[10\]](#)

- P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
- P303+P361+P353+P310+P363: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[10]
- P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(S)-Tetrahydrofuran-2-carboxylic acid** are outlined below.

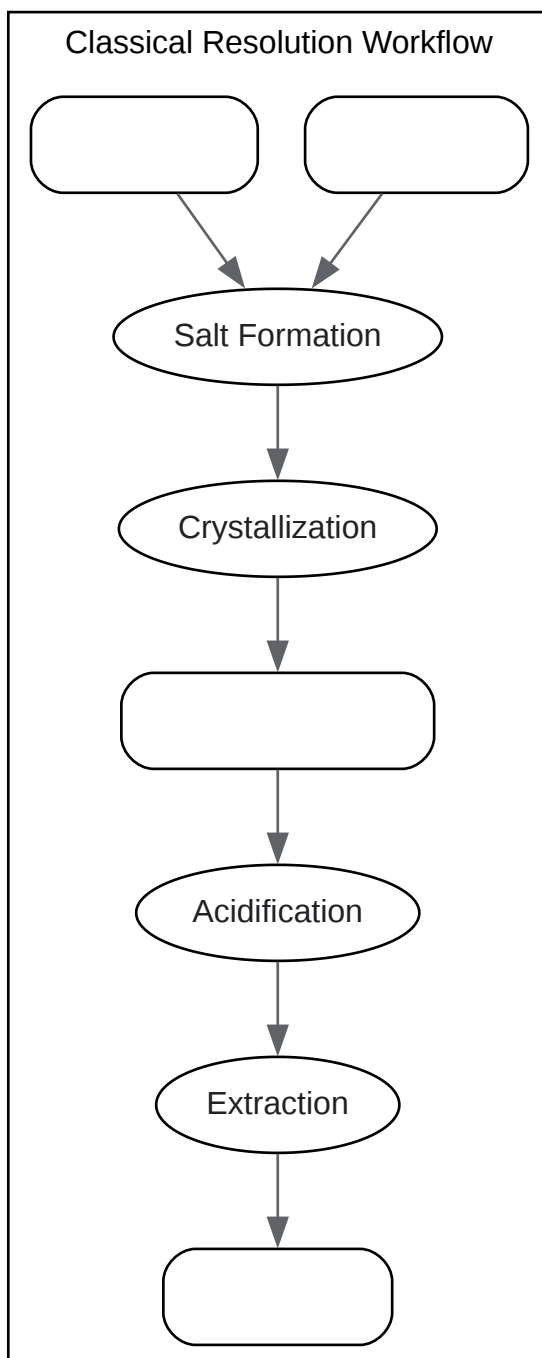
### Synthesis via Classical Resolution

A common method for obtaining the enantiomerically pure acid is through the classical resolution of the racemic mixture using a chiral resolving agent.

Protocol:[11]

- Salt Formation: Dissolve ( $\pm$ )-tetrahydro-2-furoic acid in a suitable solvent such as tetrahydrofuran.
- Add an optically active amine resolver, for example, (S)-(-)-1-phenylethylamine.
- Heat the mixture to reflux to achieve complete dissolution.
- Crystallization: Gradually cool the solution to room temperature to allow for the selective precipitation of the diastereomeric salt.
- Collect the precipitated crystals by filtration.
- Recrystallization: To enhance optical purity, recrystallize the diastereomeric salt from the same solvent.

- Decomposition of the Salt: Decompose the purified salt by acidification (e.g., with HCl) to liberate the free **(S)-Tetrahydrofuran-2-carboxylic acid**.
- Extraction: Extract the product with an organic solvent.
- Isolation: Concentrate the organic extracts under reduced pressure to yield the final product.



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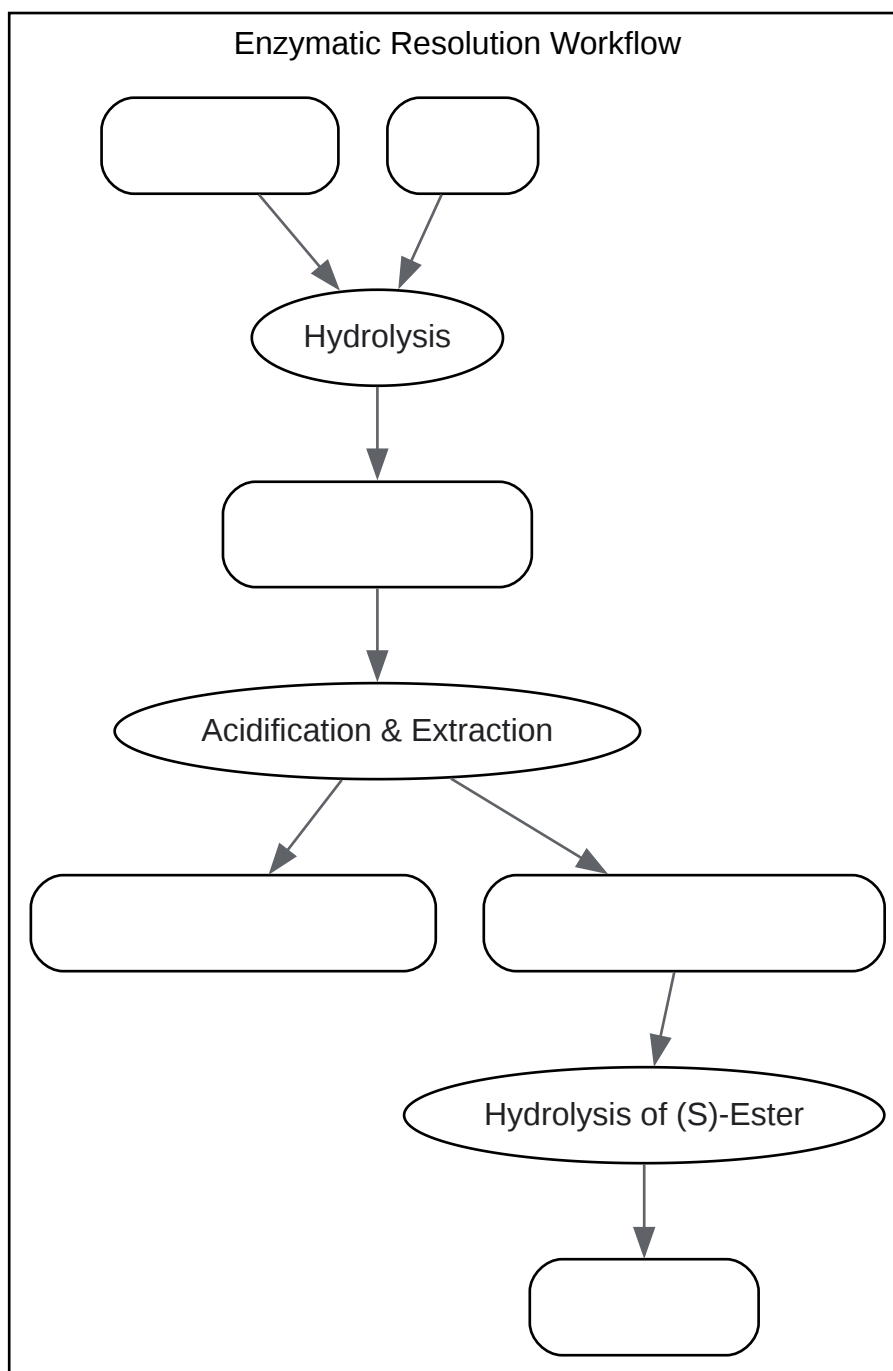
Caption: Workflow for the classical resolution of racemic tetrahydro-2-furoic acid.

## Synthesis via Enzymatic Resolution

An alternative, chemoenzymatic approach involves the enantioselective hydrolysis of a racemic ester.

Protocol:[[12](#)]

- Reaction Setup: Prepare a buffered solution (e.g., 1.5 M potassium phosphate buffer, pH 8).
- Add the racemic substrate, (±)-ethyl tetrahydrofuran-2-carboxylate.
- Initiate the reaction by adding a suitable enzyme, such as an *Aspergillus melleus* protease.
- Hydrolysis: Stir the mixture at a controlled temperature for a specified period (e.g., 20 hours) to achieve approximately 50% conversion. The enzyme will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.
- Workup and Separation: Acidify the reaction mixture to protonate the carboxylic acid.
- Extract the mixture with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid remains in the aqueous phase.
- To obtain the (S)-acid, the (S)-ester can be isolated from the organic phase and subsequently hydrolyzed.



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Caption: Workflow for the enzymatic resolution of racemic ethyl tetrahydrofuran-2-carboxylate.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and enantiomeric excess of **(S)-Tetrahydrofuran-2-carboxylic acid**.

Method:[[13](#)]

- Column: A reverse-phase column such as Newcrom R1 is suitable.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.
- Detection: UV detection is typically used.

This method is scalable and can be adapted for preparative separation to isolate impurities.[[13](#)]

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